molecular formula C8H7N B1361078 3-Methylbenzonitrile CAS No. 620-22-4

3-Methylbenzonitrile

Cat. No.: B1361078
CAS No.: 620-22-4
M. Wt: 117.15 g/mol
InChI Key: BOHCMQZJWOGWTA-UHFFFAOYSA-N
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Description

M-tolunitrile is a clear, yellow liquid. (NTP, 1992)

Properties

IUPAC Name

3-methylbenzonitrile
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InChI

InChI=1S/C8H7N/c1-7-3-2-4-8(5-7)6-9/h2-5H,1H3
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InChI Key

BOHCMQZJWOGWTA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C#N
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Molecular Formula

C8H7N
Record name M-TOLUNITRILE
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DSSTOX Substance ID

DTXSID6026167
Record name 3-Methylbenzonitrile
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Molecular Weight

117.15 g/mol
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Physical Description

M-tolunitrile is a clear, yellow liquid. (NTP, 1992), Clear yellow liquid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS]
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Boiling Point

415 °F at 760 mmHg (NTP, 1992)
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Flash Point

188 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992)
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Density

1.0316 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.18 [mmHg]
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CAS No.

620-22-4
Record name M-TOLUNITRILE
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Record name 3-Methylbenzonitrile
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Record name Benzonitrile, 3-methyl-
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Melting Point

-9 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A glass three-neck flask was charged with 106.3 g of acetic anhydride, 0.67 g of cerous (III) acetate monohydrate, 0.88 g of zinc (II) acetate dehydrate and 0.78 g of ammonium bromide, and the mixture was stirred at 500 rpm using stirring blades, while air was bubled in at 150 ml/min at atmospheric pressure. In succession, the three-neck flask was heated in an oil back, to be kept at 90° C., and 14.9 g of m-cyanotoluene was added at a time from a dropping funnel, to start reaction. After initiation of reaction, 0.1 g of ammonium bromide was added every hour 8 times. The reaction solution was sampled at predetermined time intervals and analyzed by high performance liquid chromatography. The m-cyanotoluene conversion and m-cyanobenzylidene diacetate yield were calculated from the following formulae:
Quantity
106.3 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
catalyst
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 7, 18.9 g. (0.05 mole) of 2-cyclohexylmethyl-1-[2-(3-bromophenyl)propyl]piperidine was reacted with 0.095 mole of n-butyl lithium in diethyl ether and the resulting lithio derivative reacted directly with 12.4 g. (0.106 mole) of 3-methylbenzonitrile to give 10.7 g. of 2-cyclohexylmethyl-1-{2-[3-(3-methylbenzoyl)phenyl]propyl}piperidine as a yellow oil.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.095 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
lithio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbenzonitrile
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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data available for 3-Methylbenzonitrile?

A1: this compound has the molecular formula C8H7N [, ]. Its molecular weight is 117.15 g/mol. Spectroscopically, the compound has been extensively studied using microwave spectroscopy []. This technique revealed crucial information about its structure, including rotational constants (A = 3295.9103(10) MHz, B = 1199.1188(2) MHz, C = 883.9223(1) MHz), nuclear quadrupole coupling constants (χaa = -3.626(1) MHz, χbb = 1.684(1) MHz, χcc = 1.943(1) MHz, χab = -1.870(3) MHz), and the barrier to internal rotation of the methyl group (V3 = 14.2 cm-1) [].

Q2: How does this compound behave as a ligand in coordination chemistry?

A2: Research indicates that this compound can act as a nitrogen-donor ligand in coordination complexes [, ]. Studies demonstrate its ability to coordinate to transition metals like rhodium (Rh) through the nitrogen atom of the nitrile group [, ]. Notably, the coordination of this compound to the dirhodium core in complexes like [(this compound-κN)tetrakis(μ-N-phenylacetamidato)-κ4 N:O;κ4 O:N-dirhodium(II)(Rh—Rh)] can influence the overall geometry and reactivity of the complex [].

Q3: Are there any computational studies conducted on this compound derivatives?

A3: Yes, computational chemistry has been employed to study the properties of this compound derivatives. For instance, 4-Fluoro-3-Methylbenzonitrile underwent Density Functional Theory (DFT) calculations to explore its molecular structure, frontier molecular orbitals (HOMO/LUMO), and thermochemical properties []. Such computational studies can be valuable for predicting the reactivity, stability, and potential applications of these compounds.

Q4: What analytical techniques are used to characterize and quantify this compound and its metabolites?

A4: Research involving the selective androgen receptor modulator (SARM) ACP-105, which incorporates a this compound moiety, utilized advanced analytical techniques like ultra-high performance liquid chromatography coupled to high resolution Q ExactiveTM OrbitrapTM mass spectrometry (UHPLC-HRMS) []. This technique allowed for the identification and characterization of various metabolites of ACP-105, highlighting its utility in drug metabolism studies.

Q5: Has this compound been investigated in a biological context?

A5: While not directly studied for its own biological activity, this compound forms a key structural component of the SARM ACP-105 []. Research on ACP-105 and its metabolites, including in vivo studies in horses and in vitro models using human and equine enzymes, provides valuable information about the metabolic fate of compounds containing the this compound scaffold [].

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